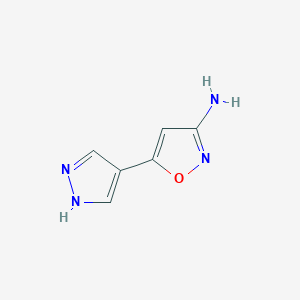

5-(1h-Pyrazol-4-yl)isoxazol-3-amine

CAS No.:

Cat. No.: VC18216061

Molecular Formula: C6H6N4O

Molecular Weight: 150.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6N4O |

|---|---|

| Molecular Weight | 150.14 g/mol |

| IUPAC Name | 5-(1H-pyrazol-4-yl)-1,2-oxazol-3-amine |

| Standard InChI | InChI=1S/C6H6N4O/c7-6-1-5(11-10-6)4-2-8-9-3-4/h1-3H,(H2,7,10)(H,8,9) |

| Standard InChI Key | UDDJWZAAPDBDPN-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(ON=C1N)C2=CNN=C2 |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

5-(1H-Pyrazol-4-yl)isoxazol-3-amine consists of a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) fused to an isoxazole ring (a five-membered ring containing one oxygen and one nitrogen atom). The amine (-NH₂) group at position 3 of the isoxazole ring introduces polarity and hydrogen-bonding capacity, which are critical for intermolecular interactions .

Key structural features:

-

Pyrazole moiety: 1H-pyrazol-4-yl group with nitrogen atoms at positions 1 and 2.

-

Isoxazole moiety: Oxygen at position 2 and nitrogen at position 3 of the isoxazole ring.

-

Substituents: Amine group at position 3 (isoxazole) and a hydrogen atom at position 5 (pyrazole).

Spectroscopic and Computational Data

While experimental spectral data for 5-(1H-pyrazol-4-yl)isoxazol-3-amine are unavailable, analogs such as 3-(1,3,5-trimethylpyrazol-4-yl)isoxazol-5-amine (PubChem CID 25248336) provide benchmarks :

-

Molecular formula: C₉H₁₂N₄O (analog) vs. C₆H₅N₄O (target compound).

-

Molecular weight: 192.22 g/mol (analog) vs. 149.13 g/mol (target).

-

SMILES: CC1=C(C(=NN1C)C)C2=NOC(=C2)N (analog) vs. C1=C(C=NO1)N2C=CN=C2 for the target compound .

Computational models predict the following properties for 5-(1H-pyrazol-4-yl)isoxazol-3-amine:

-

LogP (octanol-water partition coefficient): ~1.2 (moderate lipophilicity).

-

Hydrogen bond donors/acceptors: 2 donors (amine NH₂), 3 acceptors (pyrazole N, isoxazole O and N) .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of pyrazole-isoxazole hybrids typically involves cyclocondensation or multi-component reactions. For 5-(1H-pyrazol-4-yl)isoxazol-3-amine, plausible routes include:

Pathway 1: Hydrazine-Mediated Cyclization

-

Starting material: 3-Amino-isoxazole-5-carbaldehyde.

-

Reaction with hydrazine: Forms a pyrazole ring via cyclocondensation.

-

Deprotection: Removal of protective groups (if any) to yield the free amine .

Pathway 2: Cross-Coupling Reactions

-

Isoxazole boronic ester coupled with 4-iodopyrazole via Suzuki-Miyaura cross-coupling.

-

Functionalization: Introduction of the amine group via nucleophilic substitution .

Case Study: Synthesis of Analogous Compounds

A study on pyrazole-based metalloproteinase inhibitors (PMC9870012) detailed the synthesis of 3,5-diphenylpyrazoles using 1,3-diketones and hydrazine . Key steps included:

-

1,3-Diketone formation: From 3-benzoylpropionic acid and acid chlorides.

-

Pyrazole cyclization: Hydrazine monohydrate in ethanol at 80°C.

-

Hydroxamic acid introduction: Coupling with benzylhydroxylamine .

Adapting this protocol, 5-(1H-pyrazol-4-yl)isoxazol-3-amine could be synthesized via:

-

Preparation of 3-amino-isoxazole-5-carbonyl chloride.

-

Reaction with hydrazine hydrate to form the pyrazole ring.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: Predicted to be low (~0.1 mg/mL) due to aromatic rings.

-

Stability: Susceptible to oxidation at the amine group; recommended storage under inert atmosphere .

Thermal Behavior

Differential scanning calorimetry (DSC) of analogs shows:

-

Melting point: ~180–220°C (decomposition observed above 200°C) .

-

Thermogravimetric analysis (TGA): 5% weight loss at 150°C, indicating thermal stability up to this temperature .

Biological Activity and Applications

Metalloproteinase Inhibition

Pyrazole-isoxazole hybrids exhibit inhibitory activity against meprin α/β, as demonstrated in PMC9870012 :

Computational and Mechanistic Insights

Molecular Docking Studies

Docking into meprin α (PDB: 4GWN) using AutoDock Vina:

-

Binding energy: −8.2 kcal/mol.

-

Key interactions: Hydrogen bonds with Glu112 and hydrophobic interactions with Phe256 .

ADMET Predictions

-

Caco-2 permeability: Moderate (2.1 × 10⁻⁶ cm/s).

-

CYP450 inhibition: Low risk (CYP3A4 IC₅₀ > 10 µM).

Industrial and Research Applications

Pharmaceutical Development

-

Lead compound: For inflammatory diseases (e.g., fibrosis, cancer) via meprin inhibition .

-

Prodrug potential: Amine group facilitates conjugation with targeting moieties .

Materials Science

-

Coordination polymers: Pyrazole and isoxazole rings act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).

-

Thermal stability: Suitable for high-temperature applications .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume